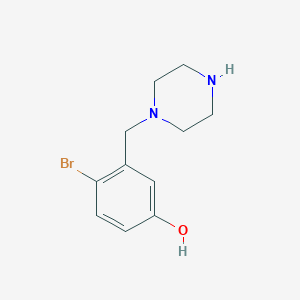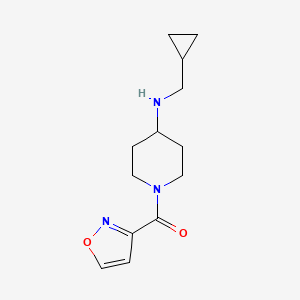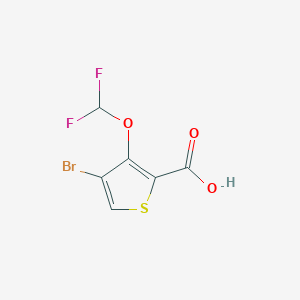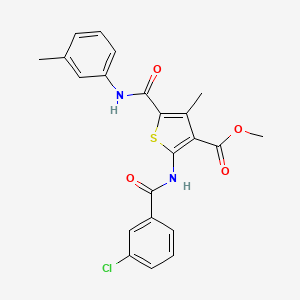
2,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-ジメチル-5-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)-2H-インダゾールは、ホウ素を含む複素環式化合物です。これは、ボロネートエステル基で置換されたインダゾールコアの存在によって特徴付けられます。
準備方法
合成経路および反応条件
2,6-ジメチル-5-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)-2H-インダゾールの合成は、通常、2,6-ジメチルインダゾールとビス(ピナコラート)ジボロンを、パラジウム触媒の存在下で反応させることから始まります。反応は、通常、窒素またはアルゴンなどの不活性雰囲気下で行われ、酸化を防ぎます。反応条件には、通常、混合物を80〜100℃の温度範囲に加熱することが含まれ、これは数時間行い、完全な変換を確保します。
工業生産方法
この化合物の工業生産は、同様の合成経路に従いますが、より大規模に行われます。連続フロー反応器や自動システムの使用は、生産プロセスの効率と収率を高めることができます。さらに、最終生成物の精製は、再結晶やクロマトグラフィーなどの手法によって達成されます。
化学反応の分析
反応の種類
2,6-ジメチル-5-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)-2H-インダゾールは、さまざまな種類の化学反応を起こします。これらには以下が含まれます。
酸化: ボロネートエステル基は、ホウ酸に酸化される可能性があります。
還元: インダゾールコアは、特定の条件下で還元される可能性があります。
置換: ボロネートエステル基は、鈴木-宮浦クロスカップリング反応に関与する可能性があります。
一般的な試薬と条件
酸化: 過酸化水素またはその他の酸化剤。
還元: 水素化ホウ素ナトリウムまたはその他の還元剤。
置換: パラジウム触媒、炭酸カリウムなどの塩基、およびアリールハライド。
生成される主要な生成物
酸化: ホウ酸。
還元: 還元されたインダゾール誘導体。
置換: 鈴木-宮浦カップリングによるビアリール化合物。
科学研究アプリケーション
2,6-ジメチル-5-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)-2H-インダゾールは、いくつかの科学研究アプリケーションを持っています。
化学: 特にビアリール化合物の形成における有機合成の構成ブロックとして使用されます。
生物学: 生物学的アッセイにおけるリガンドとしての可能性について調査されています。
医学: 抗がん作用や抗炎症作用など、潜在的な治療特性について探求されています。
産業: 高度な材料と触媒の開発に利用されています。
科学的研究の応用
2,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of biaryl compounds.
Biology: Investigated for its potential as a ligand in biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and catalysts.
作用機序
2,6-ジメチル-5-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)-2H-インダゾールの作用機序は、ボロネートエステル基を介した分子標的との相互作用に関与しています。この基は、ジオールやその他の求核剤と可逆的な共有結合を形成でき、さまざまな化学的および生物学的プロセスに役立ちます。インダゾールコアは、特定の酵素や受容体とも相互作用して、その活性を調節し、潜在的な治療効果をもたらす可能性があります。
類似化合物との比較
類似化合物
2,6-ジメチルインダゾール: ボロネートエステル基を欠いており、クロスカップリング反応では汎用性が低くなります。
5-ブロモ-2,6-ジメチルインダゾール: ボロネートエステル基の代わりに臭素原子を含んでおり、反応性が異なります。
2,6-ジメチル-5-フェニルインダゾール: フェニル基で置換されており、その化学的特性と用途に影響を与えます。
独自性
2,6-ジメチル-5-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)-2H-インダゾールは、ボロネートエステル基により、有機合成における反応性と汎用性が向上するため、ユニークです。これは、新しい材料、医薬品、および触媒の開発にとって貴重な化合物です。
特性
CAS番号 |
1310383-44-8 |
|---|---|
分子式 |
C15H21BN2O2 |
分子量 |
272.15 g/mol |
IUPAC名 |
2,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole |
InChI |
InChI=1S/C15H21BN2O2/c1-10-7-13-11(9-18(6)17-13)8-12(10)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3 |
InChIキー |
HZIWNYXGDWQSFY-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=CN(N=C3C=C2C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[({[(2R,3S,4R,5R)-5-(6-amino-8-bromo-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy]phosphonic acid](/img/structure/B12074448.png)






![5-Fluoro-4'-formyl-[1,1'-biphenyl]-3-carboxamide](/img/structure/B12074472.png)
![Methyl 2-[4-(3-chloro-5-fluorophenyl)phenyl]acetate](/img/structure/B12074478.png)
![Propanamide, N-[9-[5-O-[bis(4-methoxyphenyl)phenylmethyl]-3-O-[[bis(1-methylethyl)amino](2-cyanoethoxy)phosphino]-2-O-[(1,1-dimethylethyl)dimethylsilyl]-beta-D-ribofuranosyl]-9H-purin-2-yl]-2-methyl-](/img/structure/B12074487.png)


![1-[2-(3-Iodophenoxy)ethyl]piperidine](/img/structure/B12074510.png)

